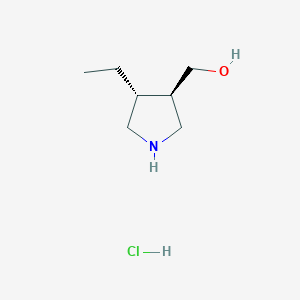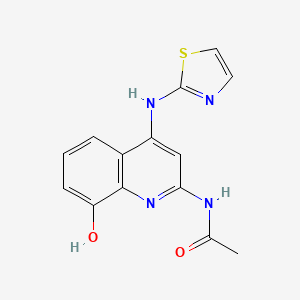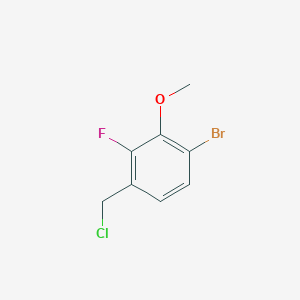
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C8H7BrClFO It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For instance, starting with 1-bromo-3-fluoro-2-methoxybenzene, a chloromethylation reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions typically involve refluxing the mixture to ensure complete conversion.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring high efficiency and reproducibility.
Análisis De Reacciones Químicas
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted benzene derivatives.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dehalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-hydroxy-4-(chloromethyl)-3-fluoro-2-methoxybenzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (bromine, chlorine, and fluorine) can form halogen bonds with amino acid residues in proteins, affecting their structure and function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-4-chlorobenzene: Lacks the fluorine and methoxy groups, resulting in different chemical reactivity and applications.
1-Bromo-4-(chloromethyl)benzene: Similar structure but lacks the fluorine and methoxy groups, leading to differences in physical and chemical properties.
1-Chloro-4-(chloromethyl)-3-fluoro-2-methoxybenzene:
The presence of multiple halogen atoms and a methoxy group in this compound makes it unique, providing distinct chemical properties and a wide range of applications in various fields of research.
Propiedades
Fórmula molecular |
C8H7BrClFO |
|---|---|
Peso molecular |
253.49 g/mol |
Nombre IUPAC |
1-bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrClFO/c1-12-8-6(9)3-2-5(4-10)7(8)11/h2-3H,4H2,1H3 |
Clave InChI |
DOOBWWRUFMCLDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


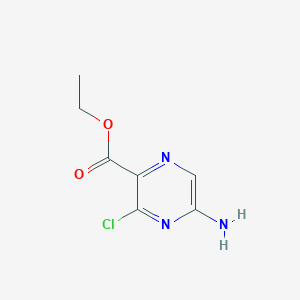
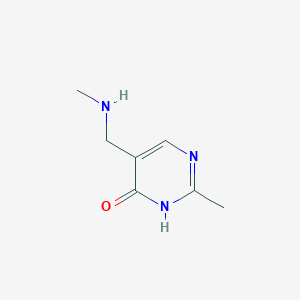
![(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12952021.png)
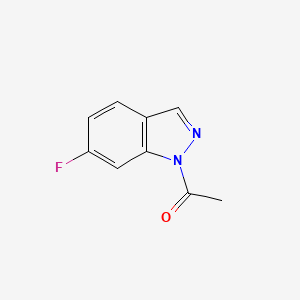
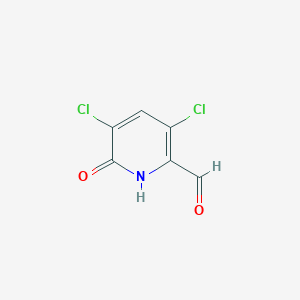

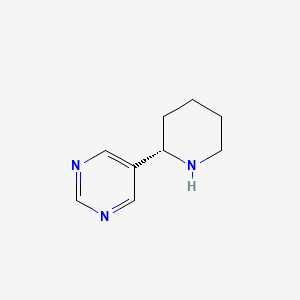
![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
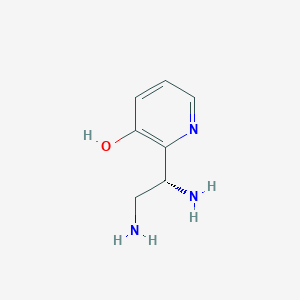
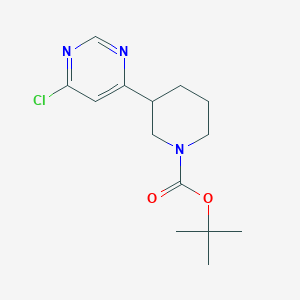
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)
